Sarkomycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sarkomycin is an organic compound with the molecular formula C7H7NaO3. This compound is a derivative of cyclopentanecarboxylic acid and is characterized by the presence of a methylene group and a keto group. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sarkomycin can be synthesized through several methods. One common method involves the palladium-catalyzed hydrocarboxylation of cyclopentene. The reaction proceeds as follows: [ \text{C}_5\text{H}_8 + \text{CO} + \text{H}_2\text{O} \rightarrow \text{C}_5\text{H}_9\text{CO}_2\text{H} ] This reaction requires palladium as a catalyst and is typically carried out under high pressure and temperature conditions .
Another method involves the base-induced ring contraction of 2-chlorocyclohexanone to give the ester methyl cyclopentanecarboxylate, which can then be hydrolyzed to the carboxylic acid .
Industrial Production Methods
In industrial settings, the production of cyclopentanecarboxylic acid, 2-methylene-3-oxo-, sodium salt often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Sarkomycin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The methylene group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can react with the methylene group under basic conditions.
Major Products Formed
Oxidation: Cyclopentanecarboxylic acid derivatives.
Reduction: Cyclopentanecarboxylic alcohol derivatives.
Substitution: Various substituted cyclopentanecarboxylic acid derivatives.
Scientific Research Applications
Sarkomycin has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclopentanecarboxylic acid, 2-methylene-3-oxo-, sodium salt involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on
Properties
CAS No. |
874-21-5 |
---|---|
Molecular Formula |
C7H8NaO3+ |
Molecular Weight |
163.13 g/mol |
IUPAC Name |
sodium;2-methylidene-3-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C7H8O3.Na/c1-4-5(7(9)10)2-3-6(4)8;/h5H,1-3H2,(H,9,10);/q;+1/p-1 |
InChI Key |
NNMFPNTZRUUSQZ-UHFFFAOYSA-N |
SMILES |
C=C1C(CCC1=O)C(=O)[O-].[Na+] |
Canonical SMILES |
C=C1C(CCC1=O)C(=O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.